molecular formula C17H13N3O3S2 B11676367 (5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11676367
M. Wt: 371.4 g/mol
InChI Key: XUYIEWOPTWEJPG-RVDMUPIBSA-N
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Description

The compound (5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of nitrophenyl, pyrrole, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 4-nitrophenylhydrazine, pyrrole-2-carboxaldehyde, and 2-mercaptoacrylic acid. The key steps in the synthesis include:

    Condensation Reaction: The condensation of 4-nitrophenylhydrazine with pyrrole-2-carboxaldehyde to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 2-mercaptoacrylic acid under acidic or basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyrrole and thiazolidinone rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyrrole or thiazolidinone rings.

Scientific Research Applications

(5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitrophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent.

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13N3O3S2/c1-2-9-19-16(21)15(25-17(19)24)11-14-4-3-10-18(14)12-5-7-13(8-6-12)20(22)23/h2-8,10-11H,1,9H2/b15-11+

InChI Key

XUYIEWOPTWEJPG-RVDMUPIBSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])SC1=S

Origin of Product

United States

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